molecular formula C5H9ClN2O3S B1439201 4-Formylpiperazine-1-sulfonyl chloride CAS No. 1172304-90-3

4-Formylpiperazine-1-sulfonyl chloride

Cat. No. B1439201
M. Wt: 212.66 g/mol
InChI Key: KDYQOCOXSQJWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylpiperazine-1-sulfonyl chloride is a chemical compound with the empirical formula C5H9ClN2O3S and a molecular weight of 212.65 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Formylpiperazine-1-sulfonyl chloride can be represented by the SMILES string ClS(=O)(=O)N1CCN(CC1)C=O . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

4-Formylpiperazine-1-sulfonyl chloride is a solid substance . It has a predicted boiling point of approximately 405.5°C at 760 mmHg and a predicted density of approximately 1.60 g/cm^3 . The refractive index is predicted to be 1.58 .

Scientific Research Applications

Antibacterial and Antitumour Properties

Sulfonamides, a class of compounds to which 4-formylpiperazine-1-sulfonyl chloride structurally relates, have been recognized for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The synthesis of sulfonamides is relatively straightforward, allowing for a diverse array of derivatives from different amines and sulfonyl chlorides. This structural adaptability has been crucial in developing molecules with various biological activities, particularly in antibacterial applications and potential antitumor properties. The sulfonamide group's orientation towards other functional groups in these bioactive substances demonstrates a clear structure-activity relationship, highlighting its significance in medicinal chemistry (Azevedo-Barbosa et al., 2020).

Environmental and Food Analysis

Antibodies developed for sulfonamides have been extensively used in analytical assays for environmental and food research. These include immunoassays and biosensors designed for detecting various contaminants, such as herbicides and veterinary drugs, in environmental samples and food products. This highlights the role of sulfonamide derivatives in developing sensitive and specific analytical methods for monitoring and controlling environmental and food safety (Fránek & Hruška, 2018).

Pharmaceutical Impurities

Sulfonyl chlorides, like 4-formylpiperazine-1-sulfonyl chloride, are essential intermediates in synthesizing various pharmaceuticals. The control and analysis of alkyl esters of alkyl and aryl sulfonic acids in active pharmaceutical ingredients (APIs) are crucial due to the potential genotoxic impurities they might introduce. Research in this area focuses on developing robust analytical methods to detect such impurities, ensuring the safety and efficacy of pharmaceutical products (Elder et al., 2008).

properties

IUPAC Name

4-formylpiperazine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O3S/c6-12(10,11)8-3-1-7(5-9)2-4-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYQOCOXSQJWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylpiperazine-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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